molecular formula C12H11ClO B12885089 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 112255-25-1

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Cat. No.: B12885089
CAS No.: 112255-25-1
M. Wt: 206.67 g/mol
InChI Key: MAYYKCHTQHSBMX-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11ClO It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the 8th position and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones under the relay catalysis of Pd(PPh3)4 and DBU . This method provides moderate to good yields with excellent diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the compound is produced efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where chlorine’s presence is advantageous.

Properties

CAS No.

112255-25-1

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydrodibenzofuran

InChI

InChI=1S/C12H11ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4H2

InChI Key

MAYYKCHTQHSBMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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